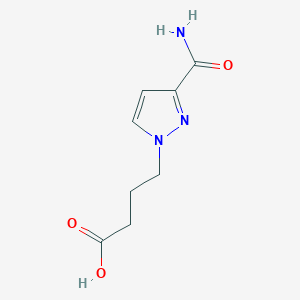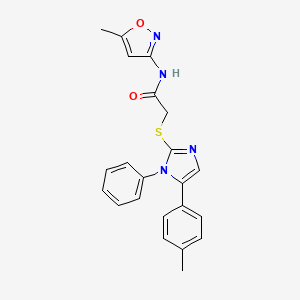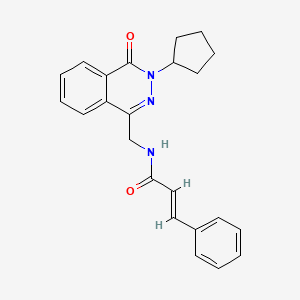
Benzyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetate: is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring a benzyl group, a tert-butoxycarbonyl (BOC) protecting group, and an oxetane ring, makes it a valuable subject for research and industrial use.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetate typically involves multiple steps, starting with the protection of amines using the BOC group. This can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction conditions are carefully controlled to ensure the selective addition of the BOC group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent quality control measures. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and functionality.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are valuable for further research and application development.
Scientific Research Applications
Chemistry: In chemistry, Benzyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetate is used as a building block for synthesizing more complex molecules. Its BOC-protected amine group is particularly useful in peptide synthesis and other organic synthesis processes.
Biology: In biological research, this compound can serve as a probe or inhibitor in studying enzyme activities and protein interactions. Its unique structure allows for selective binding to specific biological targets, making it a valuable tool in biochemical assays.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to undergo various chemical reactions makes it suitable for creating new therapeutic agents with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism by which Benzyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Benzyl 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetate: is structurally similar to other benzyl-protected amines and oxetane derivatives.
This compound: is unique in its combination of the BOC protecting group and the oxetane ring, which provides distinct chemical properties and reactivity compared to other compounds.
Uniqueness: The presence of the BOC group allows for selective deprotection under specific conditions, making it a versatile intermediate in organic synthesis. The oxetane ring contributes to the compound's stability and reactivity, enabling its use in a wide range of applications.
Properties
IUPAC Name |
benzyl 2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetan-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-17(2,3)24-16(21)19-11-18(12-22-13-18)9-15(20)23-10-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRSZQVOAIXLRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(COC1)CC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide](/img/structure/B2892575.png)



![1-[(1,3-Oxazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B2892580.png)
![N-{4-[1-(benzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2892581.png)

![1-[4-(1-Methylpyrrolidine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2892586.png)
![2-[4-(propan-2-ylsulfanyl)phenyl]-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2892587.png)


![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-6-methylphenyl)acetamide](/img/structure/B2892591.png)
![3-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2892594.png)
![2-(2-Chloro-6-fluorobenzyl)-4-{[(2-furylmethyl)imino]methyl}-1,3-benzenediol](/img/structure/B2892598.png)
